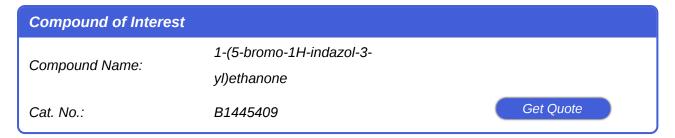


A Comprehensive Technical Guide to 1-(5-bromo-1H-indazol-3-yl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **1-(5-bromo-1H-indazol-3-yl)ethanone**, a key intermediate in the synthesis of biologically active indazole derivatives. The document covers its chemical properties, established synthetic routes with detailed experimental protocols, and spectroscopic characterization. Furthermore, it delves into the role of halogenation in enhancing bioactivity and explores the potential of its derivatives as antitumor agents, including their interaction with signaling pathways.

Chemical Identity and Properties

1-(5-bromo-1H-indazol-3-yl)ethanone is an organic compound featuring an indazole core structure, which is recognized for its significant role in medicinal chemistry.[1] The presence of a bromine atom and an ethanone group makes it a versatile precursor for the development of novel therapeutic agents.[2]

Table 1: Physicochemical Properties of 1-(5-bromo-1H-indazol-3-yl)ethanone



Property	Value
IUPAC Name	1-(5-bromo-1H-indazol-3-yl)ethanone
Synonyms	3-Acetyl-5-bromoindazole, 3-Acetyl-5-bromo- 1H-indazole[1]
CAS Number	886363-74-2[1][3]
Molecular Formula	C ₉ H ₇ BrN ₂ O[1][3]
Molecular Weight	239.07 g/mol [1][3]
Appearance	White solid[1]
Density (Predicted)	1.674 ± 0.06 g/cm ³ [1]
Boiling Point (Predicted)	403.8 ± 25.0 °C[1][4]
pKa (Predicted)	10.62 ± 0.40[1]
InChI Key	HOPFEUJFXKXWNN-UHFFFAOYSA-N
Canonical SMILES	CC(=O)C1=NNC2=C1C=C(C=C2)Br[5]

Synthesis and Experimental Protocols

The synthesis of **1-(5-bromo-1H-indazol-3-yl)ethanone** can be achieved through several strategic routes. Below are detailed protocols for two common approaches.

Synthesis via Direct Bromination and Acetylation

This method involves the direct functionalization of the indazole ring. The process can proceed in two ways: acetylation followed by bromination, or bromination followed by acetylation. The C3 position of the indazole ring is susceptible to electrophilic substitution, making Friedel-Crafts-type acylation a key step.[2]

Experimental Protocol:

 Acetylation of Indazole: To a solution of 1H-indazole in a suitable solvent (e.g., nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride).



- Slowly add acetyl chloride or acetic anhydride at a controlled temperature.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
- Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Bromination: Dissolve the resulting 1-(1H-indazol-3-yl)ethanone in a suitable solvent (e.g., acetic acid).
- Add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise while stirring.
- Continue stirring at room temperature until the starting material is consumed.
- Pour the reaction mixture into water and collect the precipitate by filtration.
- Recrystallize the crude product from a suitable solvent to obtain pure 1-(5-bromo-1H-indazol-3-yl)ethanone.

Synthesis from 5-bromo-1H-indazol-3-amine Precursor

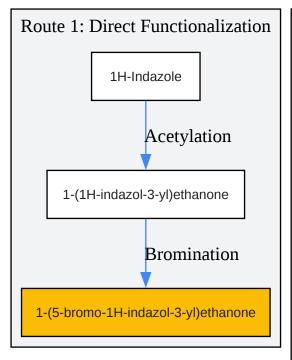
An alternative and versatile route begins with 5-bromo-1H-indazol-3-amine. This precursor allows for various chemical transformations at the C3 position.[2]

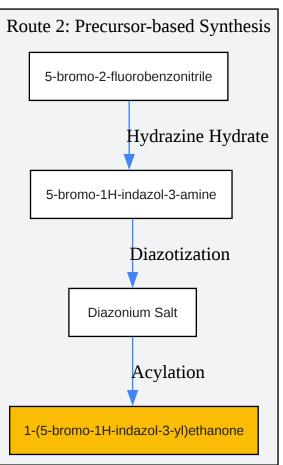
Experimental Protocol:

- Synthesis of 5-bromo-1H-indazol-3-amine: React 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[2][6] This reaction proceeds via nucleophilic aromatic substitution followed by intramolecular cyclization.[2]
- Reflux the mixture of 5-bromo-2-fluorobenzonitrile and hydrazine hydrate (80%) for approximately 20 minutes to achieve a high yield of 5-bromo-1H-indazol-3-amine.[6][7]
- Diazotization: Dissolve the 5-bromo-1H-indazol-3-amine in an aqueous solution of a strong acid (e.g., sulfuric acid).



- Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.
- Acylation: In a separate vessel, prepare a solution of a suitable acetylating agent.
- Add the freshly prepared diazonium salt solution to the acetylating agent solution while maintaining a low temperature.
- Allow the reaction to proceed until completion.
- Isolate the crude product by filtration and purify by recrystallization or column chromatography.





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Synthetic pathways for **1-(5-bromo-1H-indazol-3-yl)ethanone**.



Spectroscopic and Structural Characterization

Advanced spectroscopic techniques are crucial for the structural elucidation of **1-(5-bromo-1H-indazol-3-yl)ethanone**.

Table 2: Spectroscopic Data for 1-(5-bromo-1H-indazol-3-yl)ethanone

Technique	Expected Observations
¹ H NMR	Distinct signals for the protons of the indazole ring and the acetyl group. The aromatic region would show a complex splitting pattern for the three protons on the benzene ring. The methyl protons of the acetyl group would appear as a singlet in the upfield region.[2]
¹³ C NMR	Distinct resonances for each of the nine carbon atoms. The carbonyl carbon of the acetyl group would have a characteristic downfield chemical shift. The carbon atoms of the indazole ring would appear in the aromatic region.[2]
Mass Spec.	The expected molecular weight is approximately 239.07 g/mol for the molecular formula C ₉ H ₇ BrN ₂ O. Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M ⁺) at an m/z corresponding to this molecular weight.[2]

Role of Halogenation and Biological Activity

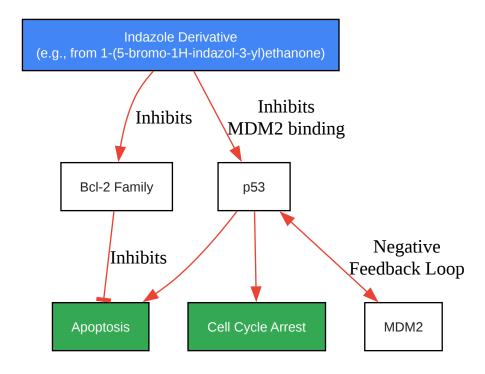
The introduction of a bromine atom into the indazole scaffold is a key strategy in medicinal chemistry to modulate a molecule's properties.[2]

 Modulation of Electronic Properties: The electronegative bromine atom can alter the electron distribution within the aromatic ring system, potentially affecting binding to biological targets.
[2]



- Increased Lipophilicity: Halogenation generally increases the fat-solubility of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
 [2]
- Formation of Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins.[2]
- Synthetic Handle: The bromine atom serves as a versatile functional group for further structural modifications through reactions like metal-catalyzed cross-coupling.[2]

Indazole derivatives are known for their diverse biological activities, including antitumor, antiinflammatory, and antibacterial properties.[6][7] Specifically, derivatives of 1H-indazole-3-amine have shown promise as anticancer agents.[6][7] For instance, certain derivatives have exhibited inhibitory effects against cancer cell lines such as K562 (chronic myeloid leukemia) and have been suggested to induce apoptosis and affect the cell cycle through pathways like the p53/MDM2 pathway.[6][7]



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